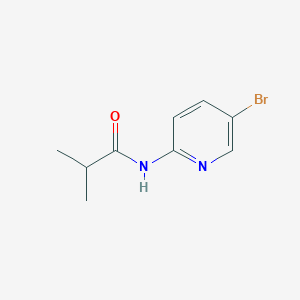

N-(5-Bromo-2-pyridinyl)-2-methylpropanamide

Description

Historical Context and Nomenclature

The development of this compound emerged from the broader exploration of halogenated pyridine derivatives that began in the mid-20th century. The compound's systematic nomenclature reflects its structural composition, where the prefix "N-" indicates the nitrogen atom of the amide group, "(5-Bromo-2-pyridinyl)" describes the brominated pyridine moiety attached at the 5-position, and "2-methylpropanamide" specifies the branched alkyl amide component. The Chemical Abstracts Service assigned this compound the registry number 123788-44-3, providing a unique identifier for its recognition in chemical databases and literature.

The International Union of Pure and Applied Chemistry nomenclature system designates this compound as N-(5-bromopyridin-2-yl)-2-methylpropanamide, reflecting the standardized naming conventions for organic compounds containing both aromatic heterocycles and amide functionalities. Alternative nomenclature systems have also been employed, including the designation as 2-methylpropanamide, N-(5-bromo-2-pyridinyl)-, which emphasizes the amide as the primary functional group. This systematic approach to naming ensures consistent identification across international chemical databases and facilitates accurate communication within the scientific community.

Classification as an Aromatic Amide

This compound belongs to the classification of aromatic amides, specifically those containing nitrogen-containing heterocycles. The compound's structural architecture consists of a pyridine ring system substituted with a bromine atom at the 5-position and connected to an amide group through the 2-position nitrogen atom. This classification is fundamental to understanding the compound's chemical behavior, as aromatic amides exhibit distinct properties compared to their aliphatic counterparts.

| Structural Component | Chemical Feature | Molecular Contribution |

|---|---|---|

| Pyridine Ring | Six-membered aromatic heterocycle | Provides aromatic stability and electron-deficient character |

| Bromine Substituent | Halogen at 5-position | Enhances electrophilic reactivity and binding affinity |

| Amide Group | Carbonyl-nitrogen linkage | Contributes hydrogen bonding capability and resonance stabilization |

| Methylpropanamide Chain | Branched alkyl amide | Influences solubility and steric interactions |

The electron-withdrawing nature of both the pyridine nitrogen and the bromine substituent significantly influences the compound's reactivity profile. The aromatic character of the pyridine ring provides resonance stabilization, while the electron-deficient nature of the system makes it susceptible to nucleophilic attack under appropriate conditions. The amide functional group introduces additional resonance stabilization through delocalization of the nitrogen lone pair with the carbonyl group, contributing to the overall stability of the molecule.

The molecular formula C₉H₁₁BrN₂O and molecular weight of 243.10 grams per mole reflect the compound's moderate size and the presence of the heavy bromine atom. The Simplified Molecular Input Line Entry System representation "O=C(Nc1ccc(Br)cn1)C(C)C" provides a standardized method for encoding the molecular structure in chemical databases.

Significance in Chemical and Pharmaceutical Research

This compound has emerged as a compound of significant importance in multiple areas of chemical and pharmaceutical research. Its primary significance lies in its role as a versatile building block for the synthesis of more complex pharmaceutical compounds, where the combination of the brominated pyridine and amide functionalities provides strategic synthetic handles for further chemical modifications.

In medicinal chemistry applications, the compound serves as an intermediate in the synthesis of various therapeutic agents. The presence of the bromine atom enhances binding affinity to biological targets through halogen bonding interactions, while the pyridine ring provides a pharmacophore that is commonly found in numerous marketed drugs. Research indicates that derivatives of this compound exhibit promising anticancer and antimicrobial activities, making them potential candidates for drug development initiatives.

The compound's utility in organic synthesis extends beyond pharmaceutical applications, as it serves as a precursor for the preparation of more complex heterocyclic systems. The bromine substituent can undergo various substitution reactions with nucleophiles, while the amide group can participate in cyclization reactions to form fused ring systems. This dual reactivity makes the compound particularly valuable in the construction of diverse molecular architectures.

| Research Application | Specific Use | Key Advantages |

|---|---|---|

| Pharmaceutical Synthesis | Building block for drug candidates | Halogen bonding capability and aromatic stability |

| Medicinal Chemistry | Antimicrobial and anticancer research | Enhanced binding affinity and bioactivity |

| Organic Synthesis | Intermediate for complex molecules | Dual reactive sites for diversification |

| Biological Studies | Probe for biochemical assays | Specific molecular target interactions |

Overview of Current Research Landscape

The current research landscape surrounding this compound encompasses multiple interconnected areas of investigation, reflecting the compound's broad utility and potential applications. Contemporary research efforts have focused on elucidating the compound's mechanism of action at the molecular level, particularly its interactions with specific biological targets such as enzymes and receptors.

Recent studies have demonstrated that the compound exhibits biological activity through its interaction with specific molecular targets, where the bromine atom and pyridine ring play crucial roles in binding affinity. The mechanism of action involves the compound's ability to inhibit or activate certain biological pathways, leading to its observed pharmacological effects. These mechanistic insights have provided the foundation for structure-activity relationship studies aimed at optimizing the compound's biological properties.

The synthesis and chemical reactivity of this compound have been extensively investigated, with researchers developing efficient synthetic routes and exploring various chemical transformations. The compound can undergo substitution reactions where the bromine atom is replaced by other nucleophiles, oxidation reactions to form corresponding N-oxides, and reduction reactions leading to piperidine derivatives. These transformations have expanded the compound's utility as a synthetic intermediate and have led to the development of libraries of structurally related compounds.

Contemporary research has also focused on the compound's potential in addressing unmet medical needs, particularly in the development of new antimicrobial agents and anticancer therapeutics. Studies have shown that the compound exhibits efficacy against various bacterial strains, with minimum inhibitory concentrations demonstrating its potential as an antimicrobial agent. Similarly, research into its anticancer properties has revealed promising results in preliminary studies, suggesting its potential for further development as a chemotherapeutic agent.

The integration of computational chemistry approaches has enhanced understanding of the compound's properties and behavior. Molecular modeling studies have provided insights into the compound's binding interactions with biological targets, while quantum chemical calculations have elucidated its electronic properties and reactivity patterns. These computational approaches have complemented experimental investigations and have guided the design of new derivatives with enhanced properties.

| Research Focus Area | Current Status | Future Directions |

|---|---|---|

| Mechanism of Action | Well-characterized target interactions | Detailed pathway analysis and optimization |

| Synthetic Methodology | Established routes and transformations | Green chemistry approaches and scalability |

| Biological Activity | Demonstrated antimicrobial and anticancer effects | Clinical development and safety assessment |

| Structure-Activity Relationships | Preliminary studies completed | Comprehensive optimization studies |

| Computational Studies | Basic modeling and property prediction | Advanced simulation and drug design |

Properties

IUPAC Name |

N-(5-bromopyridin-2-yl)-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O/c1-6(2)9(13)12-8-4-3-7(10)5-11-8/h3-6H,1-2H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REPAKPGWFIZPIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40566610 | |

| Record name | N-(5-Bromopyridin-2-yl)-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40566610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123788-44-3 | |

| Record name | N-(5-Bromopyridin-2-yl)-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40566610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Bromo-2-pyridinyl)-2-methylpropanamide typically involves the bromination of 2-pyridinyl compounds followed by amide formation. One common method includes the reaction of 5-bromo-2-pyridinecarboxylic acid with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-Bromo-2-pyridinyl)-2-methylpropanamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

Reduction Reactions: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.

Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction Reactions: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

Substitution Reactions: Products include N-(5-substituted-2-pyridinyl)-2-methylpropanamides.

Oxidation Reactions: Products include this compound N-oxides.

Reduction Reactions: Products include N-(5-bromo-2-piperidinyl)-2-methylpropanamide.

Scientific Research Applications

N-(5-Bromo-2-pyridinyl)-2-methylpropanamide is utilized in various scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.

Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: The compound is used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(5-Bromo-2-pyridinyl)-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyridine ring play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features and Variations

The following table summarizes critical differences between N-(5-Bromo-2-pyridinyl)-2-methylpropanamide and its analogs:

Structural and Functional Analysis

Pivalamide vs. Propanamide

- Pivalamide (2-methylpropanamide) : The tert-butyl group in the target compound introduces steric hindrance, which can reduce enzymatic degradation and enhance metabolic stability. This feature is absent in N-(5-Bromo-2-pyridinyl)propanamide (), making the latter more susceptible to hydrolysis .

Halogen and Alkyl Substituents

- Chloro-Bromo Analogs : The addition of a 4-chloro substituent in N-(5-Bromo-4-chloro-2-pyridinyl)-2,2-dimethylpropanamide () increases molecular weight (291.57 g/mol) and introduces electronic effects that may alter binding affinity in biological targets. Chlorine’s electronegativity could enhance interactions with hydrophobic pockets in enzymes or receptors.

Biological Activity

N-(5-Bromo-2-pyridinyl)-2-methylpropanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has a molecular formula of C9H10BrN and a molecular weight of 215.09 g/mol. The compound features a brominated pyridine moiety, which is critical for its biological activity. The presence of the 2-methylpropanamide group enhances its solubility and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The bromine atom and the pyridine ring are essential for binding to these targets, which can lead to modulation of their activity. This interaction may involve:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes implicated in disease pathways.

- Receptor Modulation : It may act on specific receptors, influencing cellular signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.

| Pathogen Type | Activity Observed |

|---|---|

| Gram-positive bacteria | Effective |

| Gram-negative bacteria | Effective |

Anticancer Potential

The compound has been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines, possibly through the modulation of cell cycle-related proteins.

Case Study Example :

In a study involving human breast cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability (p < 0.05) compared to control groups. This suggests a promising role as a chemotherapeutic agent.

Pharmacokinetic Profile

The pharmacokinetics of this compound reveal favorable absorption and distribution characteristics:

- Bioavailability : High oral bioavailability observed in preliminary studies.

- Metabolism : Primarily metabolized in the liver with a moderate half-life, allowing for sustained therapeutic effects.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| N-(5-Bromo-2-pyridinyl)-3,5-dichlorobenzamide | Antimicrobial, anticancer | Contains dichlorobenzamide moiety |

| N-(5-Bromo-2-pyridinyl)-2-chloroacetamide | Anticancer | Chlorine substituent |

This compound stands out due to its specific substitution pattern and enhanced solubility profile, contributing to its distinct biological activities.

Q & A

Q. What are the recommended synthetic routes for N-(5-Bromo-2-pyridinyl)-2-methylpropanamide?

The compound is synthesized via amidation of 5-bromo-2-aminopyridine with isobutyryl chloride under anhydrous conditions. A typical protocol involves coupling agents like HATU in DMF with a tertiary amine base (e.g., DIPEA), followed by purification using column chromatography (silica gel, ethyl acetate/hexane eluent). Reaction yields can vary (51–89%) depending on substituent steric effects and intermediate stability .

Q. How should researchers characterize the purity and structural identity of this compound?

- Purity : Use reverse-phase HPLC (C18 column, methanol/water gradient) with UV detection at 254 nm.

- Structural Confirmation : Employ and NMR to verify proton environments and carbonyl/aromatic signals. High-resolution mass spectrometry (HRMS) confirms molecular weight. For crystalline derivatives, single-crystal X-ray diffraction (SHELX refinement) provides definitive proof .

Q. What safety protocols are critical when handling this compound?

- PPE : Wear nitrile gloves, lab coat, and goggles.

- Ventilation : Use a fume hood to avoid inhalation.

- Storage : Keep in a desiccator at 2–8°C, away from oxidizing agents.

- Spills : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can structural ambiguities in derivatives of this compound be resolved?

- X-ray Crystallography : Grow single crystals via slow evaporation (e.g., ethanol/water mix). Use SHELXL for refinement, analyzing bond lengths (e.g., C-Br: ~1.89 Å) and torsion angles to confirm stereochemistry .

- Comparative Analysis : Overlay structures with similar compounds (e.g., 5-bromo-N-methylpyrazin-2-amine) using ORTEP-3 to identify deviations in substituent orientation .

Q. What methodologies are effective for analyzing substituent effects on biological activity?

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 09) to assess electronic effects (e.g., bromine’s electronegativity vs. chlorine).

- Bioassays : Test derivatives in receptor-binding assays (e.g., IC measurements) to correlate substituent lipophilicity (logP) with activity. For example, bromine at position 5 enhances neuroactive properties compared to methyl groups .

Q. How can researchers address contradictions in reported synthetic yields or byproduct formation?

- Reaction Optimization : Screen bases (e.g., KCO vs. DIPEA) and solvents (DMF vs. THF) to minimize side reactions.

- Mechanistic Studies : Use LC-MS to track intermediate stability. For example, HATU-mediated coupling may form active esters prone to hydrolysis, requiring strict anhydrous conditions .

Methodological Notes

- Data Interpretation : When comparing crystallographic data (e.g., CCDC entries), validate thermal displacement parameters (U) to exclude disorder artifacts .

- Contradiction Resolution : Replicate conflicting syntheses with controlled variables (e.g., temperature, catalyst loading) and use -NMR (if applicable) to detect trace fluorinated byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.